molecular formula C20H12Cl2N2OS B15037731 2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B15037731
M. Wt: 399.3 g/mol
InChI Key: KPTXPMVYGKYRPX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiazole ring attached to a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with the amine group of the thiazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazole derivatives.

Scientific Research Applications

2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and naphthalene moiety can facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. This compound may also induce oxidative stress or disrupt cellular membranes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
  • 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2,5-dimethyl-phenyl)-thiourea)-ethyl)-benzamide
  • 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2,6-dichloro-phenyl)-thiourea)-ethyl)-benzamide

Uniqueness

2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and thiazole groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C20H12Cl2N2OS

Molecular Weight

399.3 g/mol

IUPAC Name

2,4-dichloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C20H12Cl2N2OS/c21-15-7-8-16(17(22)10-15)19(25)24-20-23-18(11-26-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,23,24,25)

InChI Key

KPTXPMVYGKYRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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